6-Chloro-7-fluoro-quinazoline-2-carboxylic acid 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2306272-16-0
VCID: VC5029313
InChI: InChI=1S/C9H4ClFN2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15)
SMILES: C1=C2C=NC(=NC2=CC(=C1Cl)F)C(=O)O
Molecular Formula: C9H4ClFN2O2
Molecular Weight: 226.59

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid

CAS No.: 2306272-16-0

Cat. No.: VC5029313

Molecular Formula: C9H4ClFN2O2

Molecular Weight: 226.59

* For research use only. Not for human or veterinary use.

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid - 2306272-16-0

Specification

CAS No. 2306272-16-0
Molecular Formula C9H4ClFN2O2
Molecular Weight 226.59
IUPAC Name 6-chloro-7-fluoroquinazoline-2-carboxylic acid
Standard InChI InChI=1S/C9H4ClFN2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15)
Standard InChI Key HTJYUNAVWADNMV-UHFFFAOYSA-N
SMILES C1=C2C=NC(=NC2=CC(=C1Cl)F)C(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid belongs to the quinazoline family, a bicyclic aromatic system comprising two fused six-membered rings (benzene and pyrimidine). The substitution pattern at positions 2, 6, and 7 distinguishes this compound from other quinazoline derivatives. Key structural features include:

  • A carboxylic acid group at position 2, which enhances hydrogen-bonding potential.

  • Chlorine and fluorine atoms at positions 6 and 7, respectively, introducing steric and electronic effects that influence molecular interactions.

Table 1: Physicochemical Properties of 6-Chloro-7-fluoro-quinazoline-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC9H4ClFN2O2\text{C}_9\text{H}_4\text{ClFN}_2\text{O}_2
Molecular Weight226.59 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Purity (Commercial)≥97%

The absence of reported thermal properties (e.g., boiling/melting points) in available literature underscores the need for further experimental characterization.

Spectral and Computational Data

While specific spectral data (e.g., NMR, IR) for this compound are unavailable, analogous quinazoline-2-carboxylic acids exhibit characteristic absorption bands:

  • Carboxylic Acid O-H Stretch: ~2500–3000 cm1^{-1} (broad) in IR spectra.

  • Aromatic C-H Stretch: ~3000–3100 cm1^{-1}.

  • 19F^{19}\text{F} NMR: Expected downfield shifts due to electron-withdrawing fluorine .

Computational models predict a polar surface area (PSA) of ~91.6 Å2^2 and logP ≈ 0.7, suggesting moderate solubility in polar solvents .

Synthesis and Analytical Characterization

Table 2: Key Intermediates in Quinazoline Synthesis

IntermediateCAS NumberRole in Synthesis
7-Fluoro-6-nitro-4-hydroxyquinazoline162012-69-3Fluorine introduction
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxylic acid54643-79-7Chlorine substitution

Analytical Methods

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for purity assessment. Commercial batches of this compound exhibit ≥97% purity, as verified by reverse-phase HPLC .

Future Directions and Research Opportunities

  • Kinase Selectivity Studies: Systematic profiling against Aurora kinases, EGFR, and VEGFR to identify therapeutic targets.

  • Derivatization Strategies:

    • Amide formation at the carboxylic acid position to improve bioavailability.

    • Substituent variation at positions 6 and 7 to optimize steric/electronic properties.

  • In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.

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